Diatrizoate sodium I-125 is a radiopaque contrast medium primarily used in medical imaging, particularly in X-ray and computed tomography (CT) procedures. This compound is an iodinated derivative of diatrizoic acid, which enhances the visibility of internal structures during diagnostic imaging. The presence of iodine in its molecular structure provides the necessary contrast against biological tissues, making it invaluable in various radiological applications.
Diatrizoate sodium I-125 is synthesized from 3,5-diacetamido-2,4,6-triiodobenzoic acid through a process involving iodination. The compound is commercially available and can be sourced from various chemical suppliers and pharmaceutical manufacturers.
Diatrizoate sodium I-125 is classified as a radiopaque agent and falls under the category of contrast media used in diagnostic imaging. It is specifically utilized for its ability to absorb X-rays due to its high iodine content.
The synthesis of diatrizoate sodium I-125 involves several key steps:
In industrial settings, the synthesis may also utilize solid-phase methods to enhance efficiency and purity. For instance, a solid-phase synthesis approach can involve bonding 3,5-diaminobenzoic acid to a resin followed by iodination and acylation reactions using acetic anhydride .
The molecular formula of diatrizoate sodium I-125 is , with a molecular weight of approximately 629.90 g/mol. The compound features multiple iodine atoms that contribute to its radiopacity.
The structure indicates significant steric hindrance due to the presence of multiple iodine atoms and acetamido groups.
Diatrizoate sodium can participate in various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Substitution reactions may involve various nucleophiles depending on the desired derivatives .
Diatrizoate sodium I-125 works by increasing the contrast between different tissues in medical imaging. When injected into the body, it absorbs X-rays more effectively than surrounding tissues due to its high iodine content.
The iodine content in diatrizoate sodium is approximately 59.9%, which is critical for its function as a contrast agent during imaging procedures . This property allows for enhanced visualization of vascular structures and organs during diagnostic examinations.
Diatrizoate sodium is characterized by its radiopacity and stability under standard storage conditions. It has a pH range of 6.5 to 8.0 when dissolved in a 50% aqueous solution.
Diatrizoate sodium I-125 has several scientific uses:
The incorporation of iodine-125 (I-125, t₁/₂ = 59.5 days) into diatrizoate sodium hinges on leveraging established aromatic halogen exchange chemistry. The aromatic Finkelstein reaction stands as the most validated and efficient method for this radiolabeling. This nucleophilic substitution reaction utilizes no-carrier-added [¹²⁵I]NaI as the radioactive source and requires the precursor molecule, 3-amino-5-(acetylamino)-2,4,6-triiodobenzoic acid, to be activated for displacement. Activation is typically achieved through diazotization using agents like chloramine-T or iodogen, forming a diazonium intermediate susceptible to nucleophilic attack by iodide. This reaction proceeds under mild conditions (typically 70-80°C for 15-30 minutes) in dipolar aprotic solvents such as dimethylformamide (DMF), facilitating efficient isotopic exchange [2] [4].
An alternative, though less commonly employed strategy for diatrizoate involves isotope exchange directly on the intact diatrizoic acid molecule under acidic conditions and elevated temperatures. However, this method often suffers from lower radiochemical yields (RCY) and potential deiodination side reactions compared to the controlled activation and substitution inherent in the Finkelstein approach on the precursor. The Finkelstein reaction offers superior regiospecificity, ensuring the I-125 atom is incorporated exclusively at the designated positions on the triiodinated benzene ring [4].
Critical parameters governing the success of the Finkelstein reaction include:
Table 1: Isotopic Incorporation Methods for Diatrizoate Sodium I-125
Method | Key Reagent/Step | Reaction Conditions | Typical Radiochemical Yield (RCY) | Advantages/Limitations |
---|---|---|---|---|
Aromatic Finkelstein | Diazotized Amino-Diatrizoate Precursor, [¹²⁵I]NaI | DMF, 70-80°C, 15-30 min | 70% - 85% | High regiospecificity, Good RCY, Requires precursor syn |
Direct Isotope Exchange | Diatrizoic Acid, [¹²⁵I]NaI, Acid Catalyst | Strong acid (e.g., HCl), >100°C, >60 min | 40% - 60% | Simpler setup, Lower RCY, Risk of deiodination/impurity |
Achieving high radiolabeling efficiency (>95%) and ensuring post-labeling stability are paramount for the utility of diatrizoate sodium I-125 in diagnostic and research applications. Optimization focuses on meticulously controlling the chemical environment during and after the labeling reaction.
pH and Buffering: The reaction milieu's pH critically influences diazonium stability and iodide reactivity. Maintaining a slightly acidic to neutral pH (optimized around pH 5.0-6.5 using acetate or phosphate buffers) is often ideal for the Finkelstein reaction, stabilizing the diazonium intermediate while allowing efficient nucleophilic substitution. Deviation can lead to reduced yields or hydrolysis [2] [4].
Precursor-to-Radionuclide Ratio: Employing a slight molar excess of the precursor over [¹²⁵I]NaI ensures maximal utilization of the expensive radionuclide. However, excessive precursor can complicate purification and potentially introduce cold impurities. Optimization studies typically identify a precursor-to-radioiodine ratio between 1.5:1 and 3:1 as optimal for maximizing specific activity while maintaining high incorporation [4].
Temperature and Time Control: While elevated temperatures (70-80°C) accelerate the exchange reaction, prolonged heating increases the risk of radiolytic decomposition of the sensitive diazonium intermediate and the final iodoarene product. Optimized protocols use the minimum effective temperature and duration necessary to achieve near-complete incorporation, often monitored by thin-layer chromatography (TLC) or HPLC [2].
Stabilization Strategies: Post-labeling, stabilization is crucial to minimize in vitro deiodination, a primary degradation pathway. Key strategies include:
Table 2: Key Parameters for Optimizing Radiolabeling and Stability
Parameter | Optimized Condition | Impact on Efficiency/Stability |
---|---|---|
Reaction pH | pH 5.0 - 6.5 (Acetate/Phosphate) | Maximizes diazonium stability & I⁻ reactivity |
Precursor:[¹²⁵I]NaI Ratio | 1.5:1 to 3:1 (molar) | Balances high radionuclide utilization with manageable purification |
Reaction Temperature | 70°C - 80°C | Optimal kinetic energy for exchange; minimizes decomposition |
Reaction Time | 15 - 30 minutes | Sufficient for near-complete exchange; minimizes radiolysis |
Radiolysis Scavenger | Ascorbic Acid (0.1-1.0%) or Ethanol (1-5%) | Significantly reduces radiolytic degradation post-purification |
Storage pH | pH 7.5 - 8.5 (e.g., Phosphate Buffered Saline) | Minimizes hydrolytic/acidic degradation pathways |
Storage Condition | Amber glass, 2-8°C | Protects from light and slows decomposition kinetics |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7